molecular formula C8H10BrNO2 B13885625 2-((5-Bromopyridin-2-yl)methoxy)ethanol

2-((5-Bromopyridin-2-yl)methoxy)ethanol

Cat. No.: B13885625
M. Wt: 232.07 g/mol
InChI Key: YYCMJYWLVHYVEX-UHFFFAOYSA-N
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Description

2-((5-Bromopyridin-2-yl)methoxy)ethanol is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom attached to the pyridine ring and an ethoxy group linked to the methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromopyridin-2-yl)methoxy)ethanol typically involves the reaction of 5-bromopyridine-2-methanol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 5-bromopyridine-2-methanol

    Reagent: Ethylene oxide

    Conditions: The reaction is usually conducted in the presence of a base, such as potassium carbonate, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-((5-Bromopyridin-2-yl)methoxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under mild conditions.

Major Products Formed

    Oxidation: Formation of 2-((5-bromopyridin-2-yl)methoxy)acetaldehyde or 2-((5-bromopyridin-2-yl)methoxy)acetic acid.

    Reduction: Formation of 2-((5-pyridin-2-yl)methoxy)ethanol.

    Substitution: Formation of 2-((5-substituted-pyridin-2-yl)methoxy)ethanol derivatives.

Scientific Research Applications

2-((5-Bromopyridin-2-yl)methoxy)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-Bromopyridin-2-yl)methoxy)ethanol involves its interaction with specific molecular targets. The bromine atom and the ethoxy group play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyridine-2-methanol: Similar structure but lacks the ethoxy group.

    2-(5-Bromopyridin-2-yl)ethanol: Similar structure but lacks the methoxy group.

    5-Bromo-2-methoxypyridine: Similar structure but lacks the ethoxy group.

Uniqueness

2-((5-Bromopyridin-2-yl)methoxy)ethanol is unique due to the presence of both the bromine atom and the ethoxy group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

2-[(5-bromopyridin-2-yl)methoxy]ethanol

InChI

InChI=1S/C8H10BrNO2/c9-7-1-2-8(10-5-7)6-12-4-3-11/h1-2,5,11H,3-4,6H2

InChI Key

YYCMJYWLVHYVEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)COCCO

Origin of Product

United States

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